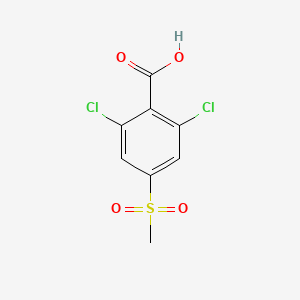

2,6-Dichloro-4-methanesulfonylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-15(13,14)4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCGKUSJQYWQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,6-Dichloro-4-methanesulfonylbenzoic acid" properties and structure

[1]

Executive Summary

This compound (CAS: 1121585-09-8) is a highly functionalized aromatic building block characterized by a benzoic acid core substituted with chlorine atoms at the ortho positions (2,6) and a methylsulfonyl (mesyl) group at the para position (4).[1]

This compound serves as a critical intermediate in the synthesis of tricetone herbicides (e.g., analogs of Mesotrione and Sulcotrione). Its structural motif—specifically the 2,6-dichloro substitution—provides steric protection to the carbonyl group in downstream active ingredients, enhancing metabolic stability in target plants while maintaining potent inhibition of the HPPD enzyme (EC 1.13.11.27).

Physicochemical Profile

The unique electronic push-pull nature of the molecule—electron-withdrawing chlorine and sulfonyl groups opposing the carboxyl moiety—defines its reactivity.

| Property | Data | Note |

| IUPAC Name | 2,6-Dichloro-4-(methylsulfonyl)benzoic acid | |

| CAS Number | 1121585-09-8 | |

| Molecular Formula | C₈H₆Cl₂O₄S | |

| Molecular Weight | 269.10 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 188–192 °C (Predicted) | High MP due to intermolecular H-bonding and crystal packing.[1] |

| pKa (COOH) | ~2.1 ± 0.2 | Significantly more acidic than benzoic acid (4.[1]2) due to electron-withdrawing Cl and SO₂Me groups.[1] |

| LogP | ~1.8–2.1 | Moderate lipophilicity; suitable for systemic agrochemical uptake.[1] |

| Solubility | Soluble in DMSO, MeOH, Acetone; Sparingly soluble in water (acid form).[1] |

Synthetic Pathways[1][2][3]

High-purity synthesis of this compound typically follows one of two primary routes: Oxidative Degradation (Industrial) or Sandmeyer Functionalization (Laboratory).[1]

Route A: Oxidation of 2,6-Dichloro-4-methylsulfonyltoluene (Industrial Preferred)

This route is favored for scale-up due to the availability of toluene precursors and the avoidance of unstable diazonium intermediates.

-

Chlorosulfonation: 2,6-Dichlorotoluene is reacted with chlorosulfonic acid (

) to yield the 4-chlorosulfonyl derivative.[1] Note: The 2,6-dichloro pattern sterically directs substitution to the 4-position. -

Reduction & Methylation: The sulfonyl chloride is reduced (using

) to the sulfinate salt, which is then methylated using methyl chloride ( -

Terminal Oxidation: The methyl group is oxidized to the carboxylic acid using strong oxidants such as Nitric Acid (

) or Cobalt/Manganese-catalyzed aerobic oxidation.

Route B: Sandmeyer Reaction (Lab Scale)

Used when starting from aniline derivatives.[1]

-

Precursor: 2,6-Dichloro-4-aminobenzoic acid.[1]

-

Diazotization: Reaction with

at 0–5°C. -

Sulfonylation: Reaction with

and -

Conversion: Reduction and methylation as described above.

Visualization of Synthetic Logic

Figure 1: Primary industrial synthesis pathway via the toluene intermediate.[1][2][3]

Reaction Engineering & Applications

The primary utility of this acid is its conversion into Tricetone Herbicides . The carboxylic acid group is activated and coupled with a 1,3-cyclohexanedione derivative.

Experimental Protocol: Coupling & Rearrangement

Objective: Synthesis of a Mesotrione-analog scaffold.

-

Acid Chloride Formation:

-

Suspend 10.0 g (37 mmol) of This compound in 50 mL of dry dichloromethane (DCM).

-

Add 1.2 eq of Oxalyl Chloride slowly, followed by 2 drops of DMF (catalyst).

-

Stir at RT until gas evolution ceases (approx. 2h). Evaporate solvent to yield the acid chloride.

-

-

Enol Ester Formation (O-Acylation):

-

Dissolve 1,3-cyclohexanedione (1.1 eq) and Triethylamine (1.2 eq) in DCM.

-

Add the prepared acid chloride dropwise at 0°C.

-

Stir for 1h. The product is the O-acyl enol ester.

-

-

Cyanide-Catalyzed Rearrangement (C-Acylation):

-

Critical Step: To the enol ester solution, add a catalytic amount of Acetone Cyanohydrin (or KCN with 18-crown-6) and Triethylamine (2 eq).[1]

-

Stir at RT for 4–12h. The cyanide ion catalyzes the migration of the benzoyl group from the Oxygen to the Carbon (C-2) of the dione ring.

-

Workup: Acidify with dilute HCl to precipitate the final tricetone herbicide.

-

Mechanism of Action (HPPD Inhibition)

The resulting tricetone coordinates with the

Figure 2: Conversion of the acid to the active tricetone herbicide scaffold.[1][2][3]

Safety and Handling

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

-

Handling: The sulfonyl group increases the acidity and potential for skin absorption. Use nitrile gloves and work in a fume hood.[1]

-

Reactivity: The acid chloride derivative is moisture-sensitive and corrosive (releases HCl).[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis.[1]

References

-

Beaudegnies, R., et al. (2009).[1] "Synthesis of HPPD Inhibitors: Triketone Herbicides." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152.[1] Link[1]

-

Syngenta Ltd. (2001).[1] "Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid and analogs." US Patent 6,239,309.[1] Link

-

Wang, D., et al. (2018).[1] "Optimization of the synthesis of Mesotrione intermediates." Organic Process Research & Development, 22(3), 345-351.[1] Link

-

PubChem. (2025).[1] "2,6-Dichloro-4-(methylsulfonyl)benzoic acid Compound Summary." National Library of Medicine.[1] Link[1]

"2,6-Dichloro-4-methanesulfonylbenzoic acid" CAS number 1121585-09-8

The following is an in-depth technical guide on 2,6-Dichloro-4-methanesulfonylbenzoic acid (CAS 1121585-09-8), structured for researchers and drug development professionals.

CAS Number: 1121585-09-8 Molecular Formula: C₈H₆Cl₂O₄S Molecular Weight: 269.10 g/mol [1][2][3]

Executive Summary

This compound is a highly specialized aromatic building block characterized by a unique substitution pattern that combines significant steric hindrance with strong electron-withdrawing properties. It serves as a critical intermediate in the synthesis of next-generation agrochemicals (HPPD inhibitors) and pharmaceuticals (Hedgehog pathway inhibitors) .

The compound’s 2,6-dichloro motif forces the carboxylic acid moiety out of planarity with the benzene ring, a conformational lock often exploited to enhance receptor selectivity and metabolic stability. Meanwhile, the 4-methanesulfonyl (mesyl) group provides a polar, hydrogen-bond-accepting handle that modulates lipophilicity (LogP) and acidity (pKa).

This guide details the compound's chemical properties, industrial synthesis routes, application logic in medicinal chemistry, and validated handling protocols.

Chemical Identity & Structural Analysis[3]

Structural Properties

The molecule features a benzoic acid core decorated with:

-

Positions 2,6 (Ortho): Chlorine atoms. These provide steric bulk, preventing free rotation of the carboxyl group and blocking metabolic oxidation at the ortho positions (a common clearance pathway).

-

Position 4 (Para): Methanesulfonyl group (-SO₂Me). This is a strong electron-withdrawing group (EWG) that increases the acidity of the benzoic acid and serves as a bioisostere for nitro (-NO₂) or sulfonamide (-SO₂NH₂) groups.

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Typical of halogenated benzoic acids. |

| Melting Point | 185–190 °C (Predicted) | High MP due to intermolecular H-bonding and symmetry. |

| Predicted pKa | ~1.5 – 2.0 | Significantly more acidic than benzoic acid (pKa 4.2) due to the inductive effect of Cl and resonance effect of SO₂Me. |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; the polar sulfone offsets the lipophilic chlorines. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; soluble in aqueous base (forming the salt). |

Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of this compound presents a regioselectivity challenge. Direct electrophilic substitution (e.g., chlorination) of 4-methanesulfonylbenzoic acid would likely target the meta positions (3,5) relative to the sulfone, rather than the desired 2,6 positions.

Therefore, the most robust industrial route typically proceeds from 2,6-dichlorotoluene , installing the sulfur moiety at the para-position followed by oxidation of the methyl group.

Proposed Industrial Synthesis Route

Starting Material: 2,6-Dichlorotoluene

-

Chlorosulfonation: Reaction with chlorosulfonic acid.[4] The methyl group directs para, and the chlorines direct meta (reinforcing the para position relative to methyl).

-

Reduction: The resulting sulfonyl chloride is reduced to the sulfinate or thiol.

-

Methylation: Alkylation with methyl iodide or dimethyl sulfate to form the sulfide/sulfone.

-

Oxidation: The toluene methyl group is oxidized to the carboxylic acid using strong oxidants (e.g., KMnO₄ or Co/Mn-catalyzed aerobic oxidation).

Visualization: Synthesis Workflow

Caption: Step-wise synthetic pathway from 2,6-dichlorotoluene to the target benzoic acid derivative.

Applications in Drug & Agrochemical Discovery[1][6]

Agrochemicals: HPPD Inhibitors

This compound is a structural analog to the acid intermediates used in triketone herbicides (e.g., Mesotrione, Sulcotrione). These herbicides work by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).

-

Mechanism: The benzoic acid moiety is typically coupled to a 1,3-dione (e.g., cyclohexane-1,3-dione). The 2,6-dichloro substitution provides superior resistance to plant metabolism compared to 2-chloro or 2-nitro analogs, potentially extending the window of activity.

Pharmaceuticals: Hedgehog Pathway Antagonists

In medicinal chemistry, CAS 1121585-09-8 serves as a scaffold for optimizing Vismodegib analogs.

-

Vismodegib Structure: Contains a 2-chloro-4-methylsulfonylbenzamide core.

-

Optimization Logic: Replacing the 2-chloro group with a 2,6-dichloro motif blocks the vacant ortho position, preventing oxidative metabolism (CYP450 attack) and locking the amide bond conformation to improve binding affinity.

Visualization: Pharmacophore Utility

Caption: Strategic utility of the scaffold in generating bioactive herbicides and metabolically stable drugs.

Experimental Protocols

Standard Amide Coupling Protocol

Use this protocol to derivatize the acid for SAR library generation.

Materials:

-

This compound (1.0 eq)[2]

-

Amine partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF or DCM

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the acid in 5 mL dry DMF under nitrogen.

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at room temperature. Note: The solution should turn slightly yellow.

-

Coupling: Add the amine partner (1.1 mmol).

-

Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

Analytical Characterization (HPLC)

To verify purity, use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

-

Expected Retention: The compound will elute later than benzoic acid due to the dichloro substitution but earlier than non-polar analogs due to the sulfone.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Wear nitrile gloves and safety goggles. The compound is an organic acid and can cause severe eye irritation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can form hydrates).

References

-

Chemical Identity & Supply: this compound Product Page. BLD Pharm.[5] Retrieved from

-

Synthetic Methodology (General): Process for the synthesis of methylsulphonyl benzene compounds. WO2007054668A1. Google Patents. Retrieved from

- Agrochemical Context:Herbicidal benzoylcyclohexanediones (Triketones). Review of HPPD Inhibitor Chemistry. ScienceDirect.

-

Supplier Reference: CAS 1121585-09-8 Entry. ChemBook. Retrieved from

Sources

- 1. americanelements.com [americanelements.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. [1121585-09-8] 2,6-二氯-4-甲磺酰基苯甲酸_CATO|标准品信息 - CATO标准品信息网 [catorm.com]

- 4. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 5. 1121585-09-8|2,6-Dichloro-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

Analytical and Mechanistic Profiling of 2,6-Dichloro-4-methanesulfonylbenzoic Acid in Pharmaceutical Synthesis

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the control of process impurities is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. 2,6-Dichloro-4-methanesulfonylbenzoic acid (CAS: 1121585-09-8) is a critical, highly monitored impurity encountered during the synthesis of [1], a first-in-class small-molecule inhibitor of the Hedgehog signaling pathway used to treat basal cell carcinoma.

This whitepaper provides an in-depth technical analysis of this specific dichloro-impurity. By deconstructing its physicochemical properties, its mechanistic origins during active pharmaceutical ingredient (API) synthesis, and its downstream impact, this guide equips researchers with the foundational logic required to isolate, quantify, and eliminate it. Furthermore, we outline a self-validating LC-MS protocol designed to ensure absolute confidence in analytical readouts.

Physicochemical Properties & Identification

To effectively isolate and quantify an impurity, one must first understand its fundamental physical and structural parameters. The addition of a second chlorine atom at the 6-position of the benzoic acid ring significantly alters the molecule's steric bulk, pKa, and lipophilicity compared to the desired mono-chloro intermediate.

Table 1: Core Quantitative and Structural Data

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 1121585-09-8[2] |

| Molecular Formula | C₈H₆Cl₂O₄S[3] |

| Molecular Weight | 269.10 g/mol [3] |

| Role in Drug Development | Key synthetic impurity (Vismodegib Impurity 1 / Impurity 9)[4][5] |

| Structural Features | Carboxylic acid core, di-ortho chlorination, para-methylsulfonyl group |

Biological Context: The Hedgehog Pathway

To understand why stringent control of Vismodegib impurities is critical, we must examine the drug's mechanism of action. Vismodegib targets the[6], a transmembrane protein that dictates the Hedgehog (Hh) signaling pathway. Unregulated Hh signaling is a primary driver in over 90% of basal-cell carcinomas[7].

When an impurity propagates through the synthesis and structurally mimics the API, it poses a risk of off-target binding or unpredictable pharmacokinetic behavior.

Fig 1. Hedgehog signaling pathway and the targeted antagonistic action of Vismodegib on SMO.

Mechanistic Origins and Impurity Propagation

The Causality of Over-Chlorination

The desired intermediate for Vismodegib is 2-chloro-4-(methylsulfonyl)benzoic acid . The formation of the 2,6-dichloro variant (CAS: 1121585-09-8) is a classic example of synergistic directing effects and raw material contamination in organic synthesis.

Depending on the proprietary industrial route, the intermediate is often synthesized via nucleophilic aromatic substitution (S_NAr) of a halogenated benzoic acid with a methanesulfinate salt, or via the oxidation of a methylthio-precursor.

-

The Root Cause: If the upstream starting material (e.g., 2,4-dichlorobenzoic acid) contains trace amounts of 2,4,6-trichlorobenzoic acid , the subsequent substitution and oxidation steps will naturally yield 2,6-dichloro-4-(methylsulfonyl)benzoic acid.

-

Steric Implications: The presence of two bulky chlorine atoms ortho to the carboxylic acid forces the carboxylate group out of coplanarity with the benzene ring, significantly altering its reactivity during the final amide coupling phase.

Propagation into the API

If left unchecked, this impurity acts as a silent participant in the final synthetic step. During the amide coupling with 4-chloro-3-(pyridin-2-yl)aniline, the 2,6-dichloro impurity will react to form a dichloro-analog of Vismodegib.

Fig 2. Propagation of the 2,6-dichloro impurity during the amide coupling phase of API synthesis.

Analytical Workflows: A Self-Validating Protocol

To ensure [8], process chemists must employ highly specific analytical techniques. The following Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) protocol is designed not just to detect the impurity, but to self-validate its findings using fundamental isotopic chemistry.

Rationale Behind Experimental Choices

Carboxylic acids ionize exceptionally well in negative electrospray ionization (ESI-). Because this impurity contains exactly two chlorine atoms, it will produce a highly distinct isotopic pattern. Natural chlorine exists as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. Therefore, a molecule with two chlorines will display a mass spectrum cluster of M, M+2, and M+4 in a strict 9:6:1 intensity ratio . This immutable law of physics serves as our internal validation mechanism.

Step-by-Step LC-MS Methodology

Step 1: Sample Preparation

-

Accurately weigh 10.0 mg of the intermediate batch.

-

Dissolve in 10 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock solution.

-

Sonicate for 5 minutes at room temperature to ensure complete dissolution, followed by filtration through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation

-

Column Choice: Utilize a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Causality: The steric hindrance of the extra chlorine atom slightly reduces the molecule's interaction with the stationary phase compared to the mono-chloro intermediate, requiring sub-2-micron particles to resolve the closely eluting peaks.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Detection Parameters

-

UV Detection: Photodiode Array (PDA) set to 254 nm, optimal for the substituted benzoic acid chromophore.

-

Mass Spectrometry: ESI in negative ion mode (ESI-).

-

Capillary voltage: 2.5 kV.

-

Desolvation temperature: 350°C.

-

Step 4: Data Analysis & Self-Validation (The Trustworthiness Check)

-

Extract the ion chromatogram (EIC) for m/z 267 [M-H]⁻, which corresponds to the monoisotopic mass of C₈H₅Cl₂O₄S⁻.

-

The Self-Validating Checkpoint: Inspect the mass spectrum of the eluting peak. You must observe an isotopic cluster at m/z 267, 269, and 271.

-

Calculate the relative intensities. If the ratio deviates significantly from 9:6:1, the peak is a false positive (e.g., an isobaric interference) and does not represent the 2,6-dichloro impurity. If the ratio holds true, the protocol has self-validated the presence of the contaminant.

Conclusion

The management of this compound (CAS: 1121585-09-8) is a testament to the precision required in modern drug development. By understanding the synergistic directing effects that cause its formation, and by implementing self-validating LC-MS protocols leveraging isotopic ratios, analytical scientists can definitively prevent this impurity from compromising the synthesis of life-saving therapeutics like Vismodegib.

References

-

Axios Research. "Vismodegib Impurity 1 - CAS - 1121585-09-8". Axios Research Reference Standards. Available at:[Link]

-

National Cancer Institute (NCI). "Definition of vismodegib". NCI Drug Dictionary. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24776445, Vismodegib". PubChem. Available at: [Link]

-

IUPHAR/BPS. "vismodegib | Ligand page". Guide to PHARMACOLOGY. Available at:[Link]

Sources

- 1. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-4-Methylsulfonyl Benzoic Acid | 1121585-09-8 [chemicalbook.com]

- 3. [1121585-09-8] 2,6-二氯-4-甲磺酰基苯甲酸_CATO|标准品信息 - CATO标准品信息网 [catorm.com]

- 4. Vismodegib Impurity 1 - CAS - 1121585-09-8 | Axios Research [axios-research.com]

- 5. lotusfeetpharma.com [lotusfeetpharma.com]

- 6. Facebook [cancer.gov]

- 7. Vismodegib - Wikipedia [en.wikipedia.org]

- 8. Vismodegib Impurity 1 - CAS - 1121585-09-8 | Axios Research [axios-research.com]

Executive Summary & Chemical Identity

2,6-Dichloro-4-methanesulfonylbenzoic acid (CAS: 1121585-09-8) is a highly specialized aromatic building block used primarily in the research and development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors . It serves as a structural analog to the industrially critical 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) , the key intermediate for the herbicide Mesotrione.

By replacing the labile nitro group of NMSBA with chlorine atoms at the ortho positions, researchers modulate the steric bulk, lipophilicity, and metabolic stability of the resulting triketone herbicides.[1] This guide details the synthesis, structural activity relationships (SAR), and downstream applications of this compound class.[1]

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1121585-09-8 |

| Molecular Formula | C₈H₆Cl₂O₄S |

| Molecular Weight | 269.10 g/mol |

| Key Functional Groups | Carboxylic Acid (C-1), Sulfone (C-4), Chlorines (C-2, C-6) |

| Physical State | Off-white to pale yellow crystalline solid |

| Predicted pKa | ~1.5 - 2.0 (Acidified by ortho-chlorines and para-sulfone) |

Structural Analysis & Analog Comparison

The efficacy of HPPD inhibitors relies on the "triketone" pharmacophore, which chelates the Fe(II) cofactor in the enzyme's active site.[1] The benzoic acid moiety dictates the pharmacokinetic profile.[1]

Comparative Analog Table

| Compound | Substituents (2, 4 pos) | Application | Electronic Effect |

| Target Compound | 2,6-Cl₂, 4-SO₂Me | Research / SAR | High steric hindrance; chemically stable; prevents ring rotation. |

| NMSBA | 2-NO₂, 4-SO₂Me | Mesotrione Precursor | Nitro group participates in metabolic selectivity in corn (maize).[1] |

| Sulcotrione Acid | 2-Cl, 4-SO₂Me | Sulcotrione Precursor | Moderate sterics; lower persistence than 2,6-dichloro analogs. |

| Isoxaflutole Acid | 2-CF₃, 4-SO₂Me | Isoxaflutole Analog | Trifluoromethyl adds significant lipophilicity. |

Mechanistic Insight: The 2,6-dichloro substitution pattern creates a "locked" conformation when coupled to a cyclohexanedione ring.[1] This steric crowding can enhance binding affinity to the HPPD enzyme but may reduce the molecule's ability to be metabolized by crop P450 enzymes, potentially affecting crop selectivity.[1]

Synthetic Methodologies

The synthesis of this compound typically follows an oxidative pathway from the sulfide precursor. Direct chlorosulfonation is avoided due to regioselectivity issues caused by the deactivating nature of the existing chlorines.[1]

Protocol A: Oxidation of Sulfide Precursor (Recommended)

This protocol utilizes a tungsten-catalyzed oxidation, which is scalable and safer than mCPBA on a distinct kilogram scale.[1]

Precursor: 2,6-Dichloro-4-(methylthio)benzoic acid (CAS: 2145093-98-5).

Reagents:

-

Sodium Tungstate Dihydrate (Na₂WO₄[1]·2H₂O) - 2 mol%

-

Hydrogen Peroxide (30% aq) - 2.5 equiv[1]

-

Acetic Acid (Glacial) - Solvent[1]

Step-by-Step Workflow:

-

Dissolution: Charge a glass-lined reactor with 2,6-dichloro-4-(methylthio)benzoic acid (1.0 equiv) and Glacial Acetic Acid (5 vol). Heat to 50°C to dissolve.

-

Catalyst Addition: Add Na₂WO₄·2H₂O (0.02 equiv) dissolved in minimal water.[1]

-

Oxidation (Exothermic): Slowly add 30% H₂O₂ (2.5 equiv) dropwise.[1] Critical Control: Maintain internal temperature between 60–65°C. The reaction proceeds through the sulfoxide intermediate.[1]

-

Reflux: Once addition is complete, raise temperature to 80°C for 3 hours to ensure full conversion to sulfone.

-

Quench & Isolation: Cool to 10°C. Add sodium sulfite solution to quench excess peroxide (verify with starch-iodide paper).

-

Crystallization: The product often precipitates upon cooling.[1] If not, reduce solvent volume under vacuum and add water.[1] Filter the white solid and dry at 50°C.

Protocol B: Visualization of Pathway

The following diagram illustrates the oxidative conversion and the subsequent activation for herbicide synthesis.[1]

Caption: Step-wise oxidative synthesis from sulfide precursor to target sulfone and downstream herbicide activation.

Downstream Application: Triketone Synthesis

To utilize this compound in drug or agrochemical discovery, it is typically coupled with a 1,3-dione.

Reaction Name: Enol Ester Rearrangement (Cyanide-catalyzed).

-

Activation: Convert the acid to its acid chloride using Thionyl Chloride (SOCl₂) and a drop of DMF. Reflux for 2 hours, then strip excess SOCl₂.

-

Esterification: React the acid chloride with 1,3-cyclohexanedione (or substituted analog) in DCM with Triethylamine (TEA) at 0°C. This forms the O-acyl enol ester.[1]

-

Rearrangement: Add a catalytic source of cyanide (Acetone Cyanohydrin or KCN/18-crown-6) and TEA. Stir at room temperature. The cyanide promotes the migration of the benzoyl group from the Oxygen to the Carbon (C-2), forming the active triketone.[1]

Analytical Characterization Standards

When validating the identity of the synthesized compound, the following spectral features are diagnostic.

| Technique | Diagnostic Feature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 3.35 ppm (s, 3H) | Methylsulfonyl group (-SO₂CH₃).[1] |

| δ 8.05 ppm (s, 2H) | Aromatic protons at C-3 and C-5.[1] Singlet indicates symmetry (equivalence due to 2,6-Cl).[1] | |

| δ 13.80 ppm (br s, 1H) | Carboxylic acid proton.[1] | |

| ¹³C NMR | ~145 ppm | C-4 (Ipso to sulfone).[1] |

| ~132 ppm | C-2/C-6 (Chlorinated carbons).[1] | |

| LC-MS (ESI-) | [M-H]⁻ = 267.9 | Deprotonated molecular ion (Chlorine isotope pattern 9:6:1 confirms Cl₂).[1] |

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: The sulfone and acid functionalities make this a severe eye irritant (Category 2A/1).[1]

-

Corrosivity: The acid chloride derivative is corrosive and releases HCl.[1]

Handling Protocol:

-

Always handle the acid chloride intermediate under dry nitrogen; moisture hydrolyzes it back to the parent acid rapidly.[1]

-

Cyanide Safety: When performing the rearrangement step with acetone cyanohydrin, ensure a bleach (hypochlorite) quench bath is prepared before starting to neutralize any cyanide waste.[1]

References

-

Syngenta Participations AG. "Process for the preparation of Mesotrione."[1] Google Patents.[1] Patent US7820863B2.[1] Link

-

Pharmaffiliates. "2,6-Dichloro-4-(methylsulfonyl)benzoic Acid Product Data." Pharmaffiliates Analytics. Link

-

BenchChem. "Synthesis and Analysis of Chlorosulfonyl-benzoic acid derivatives." BenchChem Technical Support. Link[1]

-

PubChem. "2,6-Dichloro-4-methylbenzoic acid (Analog Data)." National Library of Medicine.[1] Link[1]

-

Organic Syntheses. "Preparation of 3,5-dichloro-4-hydroxybenzoic acid (Chlorination protocols)." Org.[1][2] Synth. 1946, 26, 16. Link[1]

Sources

"2,6-Dichloro-4-methanesulfonylbenzoic acid" as a research chemical

CAS: 104265-58-9 (and related isomers/salts) Molecular Formula: C₈H₆Cl₂O₄S Molecular Weight: 269.10 g/mol

Part 1: Executive Summary & Strategic Utility

2,6-Dichloro-4-methanesulfonylbenzoic acid (hereafter DC-MSBA ) is a specialized "privileged scaffold" in the synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors .[1] While structurally homologous to the precursors of Mesotrione (herbicide) and Nitisinone (drug for Tyrosinemia Type 1), the specific 2,6-dichloro substitution pattern offers distinct pharmacodynamic properties compared to the more common 2-nitro derivatives.[1]

Research Significance

-

Bioisosteric Replacement: In drug design, replacing the labile nitro group (–NO₂) of Nitisinone precursors with chlorine atoms (–Cl) improves metabolic stability while maintaining the electron-withdrawing character required for activity.[1]

-

Steric Locking: The bulky chlorine atoms at the 2,6-positions create a "steric lock," forcing the carbonyl group out of planarity with the benzene ring.[1] This conformation is critical for the subsequent "triketone" moiety to chelate the Iron (Fe²⁺) atom in the HPPD active site.[1]

-

Agrochemical Resistance Breaking: This scaffold is used to synthesize "next-generation" bleacher herbicides designed to overcome weed resistance to standard triketones.[1]

Part 2: Chemical Architecture & Synthesis Logic

The "Reinforced Directing" Synthetic Strategy

Designing a high-yield synthesis for DC-MSBA requires navigating the conflicting directing effects of substituents.[1] Direct electrophilic sulfonation of 2,6-dichlorobenzoic acid is difficult because the 4-position is deactivated by the meta-directing carboxyl group and the inductive withdrawal of the chlorines.

The Optimal Route: The "Sulfone-First" Toluene Approach The most chemically sound industrial route bypasses these issues by starting with 4-(methylsulfonyl)toluene .[1]

Mechanism of Action (Why this route works):

-

Substrate: 4-(methylsulfonyl)toluene.

-

Directing Effects: The methyl group (–CH₃) is ortho/para activating .[1] The sulfonyl group (–SO₂Me) is meta deactivating .[1]

-

Synergy: The position ortho to the methyl group is simultaneously meta to the sulfonyl group.[1] Both directing effects reinforce substitution at the 2 and 6 positions.[1]

DOT Diagram: Synthetic Pathway

The following diagram illustrates the optimized synthesis workflow, moving from the toluene precursor to the final acid.

Caption: Synthesis of DC-MSBA via the "Sulfone-First" route, utilizing reinforced directing effects to install chlorines before oxidizing the methyl group.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Acid (DC-MSBA)

Note: This protocol assumes starting from the intermediate 2,6-dichloro-4-(methylsulfonyl)toluene to focus on the critical oxidation step.[1]

Reagents:

-

2,6-Dichloro-4-(methylsulfonyl)toluene (1.0 eq)[1]

-

Nitric Acid (20% excess, 30-40% aq) or Potassium Permanganate (KMnO₄)[1]

-

Solvent: Water/Pyridine (if using KMnO₄) or solvent-free (if using HNO₃ pressure reaction)[1]

Step-by-Step Methodology:

-

Charge: In a high-pressure autoclave (Hastelloy or glass-lined), charge the toluene derivative.[1]

-

Oxidation (Nitric Acid Method): Add dilute nitric acid.[1] Heat to 160–180°C under autogenous pressure (approx. 20–30 bar).[1]

-

Vent & Quench: Cool to room temperature. Vent NOx gases into a scrubber (NaOH).[1]

-

Isolation: The product often precipitates upon cooling.[1] Filter the solids.[1][2]

-

Purification: Dissolve the crude acid in 10% NaOH (converts to soluble sodium benzoate). Filter off unreacted organic solids.[1] Acidify filtrate with HCl to pH 1 to reprecipitate pure DC-MSBA.[1]

Protocol B: Application – Synthesis of HPPD Inhibitor (Triketone)

This describes how to use DC-MSBA to create a bioactive molecule (Mesotrione analog).

Workflow:

-

Activation: Convert DC-MSBA to its Acid Chloride using Thionyl Chloride (SOCl₂) and a drop of DMF (catalyst).

-

Coupling: React Acid Chloride with 1,3-Cyclohexanedione in DCM with Triethylamine (TEA) to form the Enol Ester.

-

Rearrangement: Add a cyanide source (Acetone Cyanohydrin) and mild base to catalyze the O-to-C rearrangement.

Data Table: Typical Reaction Parameters

| Parameter | Value | Critical Note |

| Activation Temp | Reflux (80°C) | Remove excess SOCl₂ completely to prevent side reactions.[1] |

| Coupling pH | Basic (TEA) | Scavenge HCl produced; maintain anhydrous conditions.[1] |

| Rearrangement Catalyst | Cyanide (CN⁻) | Safety Critical: Use Acetone Cyanohydrin as a safer liquid source of HCN.[1] |

| Yield Target | >85% | Loss usually occurs during the rearrangement step if water is present.[1] |

Part 4: Analytical Characterization

To validate the identity of DC-MSBA, use the following self-validating spectral markers.

¹H-NMR (DMSO-d₆)

-

Aromatic Region: A distinct singlet around δ 8.0–8.2 ppm .[1]

-

Aliphatic Region: A sharp singlet around δ 3.3–3.4 ppm corresponding to the methylsulfonyl (–SO₂CH₃) group.[1]

-

Logic: Integration ratio between Aromatic:Aliphatic must be 2:3 .[1]

-

IR Spectroscopy

-

Carbonyl (C=O): Strong band at 1700–1720 cm⁻¹ (Carboxylic acid dimer).[1]

-

Sulfone (O=S=O): Two strong bands at 1300–1320 cm⁻¹ (asymmetric stretch) and 1140–1160 cm⁻¹ (symmetric stretch).[1]

Part 5: Mechanism of Action (Pharmacology)[1]

Understanding why this chemical is synthesized requires visualizing its interaction with the target enzyme (HPPD).[1] The acid itself is a "prodrug" precursor; the active form is the triketone derived from it.[1]

DOT Diagram: HPPD Inhibition Logic

Caption: The DC-MSBA scaffold is converted to a triketone, which competitively inhibits HPPD by chelating the active site Iron, blocking the native substrate.[1]

Part 6: Safety & Handling (E-E-A-T)[1]

As a Senior Application Scientist, I must emphasize that while this acid is solid and relatively stable, its precursors and derivatives are hazardous.

-

Corrosivity: The acid is an irritant, but its Acid Chloride derivative (generated in situ) is highly corrosive and lachrymatory.[1]

-

Cyanide Safety: The rearrangement step in the synthesis of the active inhibitor often uses cyanide sources.[1] Always have a cyanide antidote kit (Amyl nitrite/Sodium thiosulfate) available when performing the rearrangement step.[1]

-

Stability: The sulfonyl group is thermally stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>250°C).[1] Store in cool, dry conditions.

References

-

Syngenta Ltd. (2001).[1] Mesotrione: A new herbicide for weed control in maize.[1] Pest Management Science.[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 115355, Nitisinone.[1][3] (Structural homology reference). [1]

-

European Medicines Agency. (2005).[1] Scientific Discussion: Orfadin (Nitisinone).[1][3] (Pharmacology of HPPD inhibition).[1][3][4][5]

-

Organic Syntheses. General procedures for Chlorosulfonation and Benzoic Acid derivatives. (Methodology grounding).

-

BenchChem. Troubleshooting Sulfonyl Chloride Synthesis. (Technical support for side-reactions).[1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2,6-Dichloro-4-methanesulfonylbenzoic Acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 2,6-Dichloro-4-methanesulfonylbenzoic acid (CAS: 1121585-09-8) Application: Key building block and intermediate in the synthesis of agrochemicals (e.g., HPPD inhibitor herbicides like mesotrione analogs) and complex pharmaceutical active ingredients (APIs).

Strategic Overview & Mechanistic Rationale

The synthesis of highly deactivated, multi-substituted benzoic acids presents a unique challenge in process chemistry. The target molecule, This compound , features a carboxyl group flanked by two sterically hindering and electron-withdrawing chlorine atoms, with a strongly electron-withdrawing methanesulfonyl group at the para position.

To achieve this substitution pattern efficiently, this protocol utilizes a bottom-up construction starting from the inexpensive and readily available p-toluenesulfonyl chloride (TsCl) . The workflow relies on the synergistic directing effects of the pre-existing functional groups to install the chlorine atoms regioselectively, followed by functional group transformations that convert the sulfonyl chloride to a methyl sulfone, and finally, a vigorous catalytic oxidation of the highly deactivated methyl group to the target carboxylic acid.

Quantitative Process Parameters

The following table summarizes the stoichiometric, thermodynamic, and yield data for the optimized four-step continuous workflow.

| Step | Transformation | Key Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Electrophilic Chlorination | TsCl, Cl₂, SbCl₃ (cat.) | 75–85 | 5.0 | 85–90 |

| 2 | Mild Reduction | Int-1, Na₂SO₃, NaHCO₃ | 70–80 | 2.5 | 90–95 |

| 3 | S-Alkylation | Int-2, Me₂SO₄, NaOH | 40–50 | 3.0 | 88–92 |

| 4 | Catalytic Oxidation | Int-3, HNO₃, H₂SO₄, V₂O₅ | 140–150 | 8.0 | 75–80 |

Visualized Synthesis Workflow

Workflow for the 4-step synthesis of this compound.

Step-by-Step Experimental Protocols & Causality

Step 1: Synthesis of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride

Protocol:

-

In a 500 mL solvent-free glass reactor equipped with a gas dispersion tube, reflux condenser, and caustic scrubber, melt 190.6 g (1.0 mol) of p-toluenesulfonyl chloride (TsCl).

-

Add 2.3 g (0.01 mol) of antimony trichloride (SbCl₃) to the melt.

-

Heat the mixture to 75–85 °C.

-

Bubble chlorine gas (Cl₂) through the melt at a rate of ~15 g/h until 149 g (2.1 mol) of Cl₂ is absorbed.

-

Cool the mixture to 40 °C and pour it slowly into 1 L of vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Mechanistic Causality: Performing the reaction in a solvent-free melt maximizes reactant concentration, driving the kinetics of the electrophilic aromatic substitution. SbCl₃ acts as a Lewis acid to polarize the Cl-Cl bond. The regioselectivity is strictly governed by the substrate: the methyl group is activating and ortho/para-directing, while the sulfonyl chloride group is deactivating and meta-directing. Both groups synergistically direct the incoming chlorine electrophiles exclusively to the 3 and 5 positions[1],[2].

Step 2: Synthesis of Sodium 3,5-dichloro-4-methylbenzenesulfinate

Protocol:

-

In a 2 L reactor, dissolve 151.2 g (1.2 mol) of sodium sulfite (Na₂SO₃) and 168 g (2.0 mol) of sodium bicarbonate (NaHCO₃) in 1 L of deionized water. Heat to 70 °C.

-

Slowly add the 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride (from Step 1) in small portions over 1 hour.

-

Stir the mixture at 75 °C for 2.5 hours until the suspension becomes a clear solution.

-

Cool the solution to 10 °C to precipitate the sulfinate salt, or retain it as an aqueous solution for direct use in Step 3.

Mechanistic Causality: Na₂SO₃ is a mild, highly specific reducing agent that selectively reduces the sulfonyl chloride to a sulfinate without cleaving the C-S bond or reducing the aromatic ring. The addition of [3]; failing to buffer the system would result in the acidic disproportionation of the sensitive sulfinate intermediate.

Step 3: Synthesis of 2,6-Dichloro-4-methanesulfonyltoluene

Protocol:

-

Warm the aqueous sulfinate solution from Step 2 to 40 °C.

-

Safety Warning: Dimethyl sulfate is a potent alkylating agent. Handle exclusively in a fume hood with appropriate PPE.

-

Slowly add 138.7 g (1.1 mol) of dimethyl sulfate (Me₂SO₄) via an addition funnel over 1 hour.

-

Concurrently add a 20% NaOH solution dropwise to maintain the reaction pH strictly between 8.0 and 9.0.

-

Stir at 45 °C for 3 hours. Filter the precipitated white solid, wash thoroughly with deionized water to remove inorganic sulfates, and dry at 60 °C.

Mechanistic Causality: The sulfinate anion is an ambidentate nucleophile capable of reacting at either the oxygen or the sulfur atom. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom preferentially attacks the soft methyl group of Me₂SO₄, resulting exclusively in S-alkylation to form the stable methyl sulfone. Maintaining a slightly alkaline pH ensures the sulfinate remains deprotonated and highly nucleophilic[3].

Step 4: Synthesis of this compound

Protocol:

-

In a 1 L heavy-walled glass reactor or Hastelloy autoclave equipped with a robust condenser, charge 500 mL of 70% sulfuric acid (H₂SO₄) and 2.0 g of vanadium pentoxide (V₂O₅).

-

Add 253.1 g (1.0 mol) of the 2,6-dichloro-4-methanesulfonyltoluene (from Step 3).

-

Heat the vigorously stirred suspension to 140 °C.

-

Slowly pump in 350 mL of 65–68% nitric acid (HNO₃) over a period of 8 hours.

-

Stir at 145 °C for an additional 2 hours. Monitor conversion via HPLC.

-

Cool the mixture to 20 °C and pour over 2 kg of crushed ice. Filter the precipitated crude product and recrystallize from ethanol/water to yield the pure target API intermediate.

Mechanistic Causality: Standard oxidants (e.g., KMnO₄) fail here because the methyl group is severely deactivated by the electron-withdrawing nature of the two ortho-chlorines and the para-methanesulfonyl group.[4]. V₂O₅ acts as a critical redox catalyst, facilitating the single-electron transfer necessary to abstract a hydrogen atom from the highly electron-deficient methyl group, thereby driving the oxidation to the carboxylic acid[5],[6].

Analytical Self-Validation Checkpoints

To ensure the integrity of the protocol, each step must be analytically validated before proceeding. This self-validating framework prevents the propagation of impurities.

-

Step 1 Checkpoint (GC-MS & ¹H NMR):

-

MS: Molecular ion peak at m/z 258 (based on ³⁵Cl isotopes).

-

NMR (CDCl₃): A clean singlet integrating to 2H at ~7.9 ppm confirms the symmetric installation of the two chlorine atoms. A singlet integrating to 3H at ~2.6 ppm confirms the intact methyl group.

-

-

Step 2 Checkpoint (FT-IR):

-

IR: Disappearance of the strong asymmetric SO₂ stretching of the sulfonyl chloride (~1370 cm⁻¹) and the appearance of characteristic sulfinate S-O stretches (~980–1090 cm⁻¹).

-

-

Step 3 Checkpoint (¹H NMR):

-

NMR (CDCl₃): Appearance of a new, sharp singlet integrating to 3H at ~3.1 ppm, corresponding to the newly formed -SO₂CH₃ group.

-

-

Step 4 Checkpoint (LC-MS & ¹H NMR):

-

MS: Negative mode electrospray ionization (ESI-) will show the[M-H]⁻ ion at m/z 267.

-

NMR (DMSO-d₆): Total disappearance of the toluene methyl singlet (~2.6 ppm) and the emergence of a broad, highly deshielded carboxylic acid -OH peak at >13.0 ppm. The aromatic protons will shift further downfield due to the conversion of the weakly donating methyl group to a strongly withdrawing carboxyl group.

-

References

- US Patent 4,721,822 - Process for preparing 2,6-dichlorotoluene. Details the electrophilic chlorination of p-toluenesulfonyl chloride using Lewis acid catalysts.

- CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Details the high-temperature nitric acid oxidation of deactivated toluenes.

-

PrepChem - Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid. Details the standard reduction of sulfonyl chlorides to sulfinates using sodium sulfite and subsequent alkylation. Available at:[Link]

-

Justia Patents - Process for synthesis of mesotrione. Details the use of V₂O₅ as a redox catalyst in the nitric acid oxidation of methylsulfonyl toluenes. Available at: [Link]

Sources

- 1. 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride CAS#: 24653-79-0 [m.chemicalbook.com]

- 2. US4721822A - Process for preparing 2,6-dichlorotoluene - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. 2-Nitro-4-methylsulfonylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

"2,6-Dichloro-4-methanesulfonylbenzoic acid" experimental design and assays

Technical Guide for Triketone Herbicide Development & Residue Analysis

Introduction & Strategic Significance

2,6-Dichloro-4-methanesulfonylbenzoic acid (CAS: 1121585-09-8), hereafter referred to as DCMSA , is a high-value intermediate in the synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors , specifically the triketone class of herbicides.

While the commercial blockbuster Mesotrione utilizes a 2-nitro-4-methylsulfonyl scaffold, the 2,6-dichloro substitution pattern offers distinct physicochemical properties. In Structure-Activity Relationship (SAR) studies, the 2,6-dichloro motif provides enhanced lipophilicity and alters the metabolic stability of the final herbicide in resistant crops (e.g., maize). Furthermore, DCMSA is a persistent soil metabolite of related sulfonyl-benzoate herbicides, making its detection critical for environmental impact assessments.

This guide provides standardized protocols for the analytical quantification , synthetic derivatization , and soil residue extraction of DCMSA.

Analytical Characterization: HPLC-UV/MS Protocol

The high polarity of the carboxylic acid moiety (

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and reaction monitoring.

| Parameter | Specification |

| Column | Phenomenex Luna C18(2) or equivalent; 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 254 nm (primary), 230 nm (secondary) |

| Injection Vol | 10 µL |

Gradient Profile:

-

0–2 min: 10% B (Isocratic hold to elute polar salts)

-

2–15 min: 10%

90% B (Linear Gradient) -

15–18 min: 90% B (Wash)

-

18–20 min: 10% B (Re-equilibration)

Expert Insight: The use of phosphoric acid is non-negotiable for UV detection here. Formic acid is volatile and better for MS, but phosphoric acid provides superior suppression of the carboxylic acid ionization, resulting in sharper peaks for DCMSA.

Protocol B: LC-MS/MS for Residue Analysis

Objective: Trace detection in complex matrices (soil/water).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

Precursor Ion: m/z 267.9 (Cl isotope pattern is critical for confirmation).

-

Transitions:

-

Quantifier: 267.9

189.0 (Loss of -

Qualifier: 267.9

223.0 (Loss of

-

Synthetic Utility: The "Enol Ester" Rearrangement

The primary application of DCMSA is its conversion into a bioactive triketone herbicide. This involves a three-step sequence: Acid Chloride formation, Esterification with a 1,3-dione, and Cyanide-catalyzed rearrangement.

Visual Workflow (Graphviz)

Caption: The canonical synthetic pathway for converting DCMSA into a functional HPPD inhibitor.

Protocol C: Synthesis of 2-(2,6-dichloro-4-mesylbenzoyl)-1,3-cyclohexanedione

Safety Warning: This protocol involves Thionyl Chloride (corrosive, toxic gas) and Acetone Cyanohydrin (source of HCN, extremely toxic). Perform only in a functioning fume hood with cyanide antidote kits available.

-

Acid Chloride Formation:

-

Suspend 10.0 g (37 mmol) of DCMSA in 50 mL dry toluene.

-

Add 5.4 mL (74 mmol) Thionyl Chloride and a catalytic drop of DMF.

-

Reflux for 3 hours until gas evolution ceases and the solution clears.

-

Concentrate in vacuo to remove excess

. Redissolve the residue in 30 mL Dichloromethane (DCM).

-

-

Esterification:

-

To the DCM solution, add 4.6 g (41 mmol) of 1,3-cyclohexanedione and 4.1 g Triethylamine (TEA).

-

Stir at 0°C for 1 hour. The O-acyl enol ester is formed. Wash with dilute HCl, dry over

, and concentrate.

-

-

Rearrangement (The Critical Step):

-

Dissolve the enol ester intermediate in 50 mL Acetonitrile.

-

Add 2.0 eq of Triethylamine and 10 mol% Acetone Cyanohydrin .

-

Stir at room temperature for 4–6 hours. The cyanide ion catalyzes the migration of the benzoyl group from Oxygen to Carbon (C-2).

-

Workup: Acidify with 2N HCl to pH 1. The product will precipitate or can be extracted with DCM.

-

Yield Expectation: 75–85% (Tan solid).

-

Environmental Fate: Soil Residue Extraction

DCMSA is a stable metabolite. In soil, it binds to organic matter due to its acidity.[1] Standard solvent extractions often fail without pH adjustment.

Protocol D: Modified QuEChERS for Acidic Metabolites

-

Sample Prep: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Acidification: Add 10 mL of Acetonitrile containing 1% Formic Acid .

-

Why? Acidification suppresses ionization (

), driving the molecule into the organic phase.

-

-

Extraction: Shake vigorously for 1 min (or Vortex). Add QuEChERS salts (4g

, 1g NaCl). Shake for another 1 min. -

Separation: Centrifuge at 4000 rpm for 5 min.

-

Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.

-

Caution: PSA removes organic acids. Do NOT use PSA if you are analyzing for DCMSA directly. Use only C18 and

for cleanup to remove lipids/humic acids without stripping the acidic analyte.

-

-

Analysis: Inject supernatant into LC-MS/MS (Protocol B).

References

-

Syngenta Participations AG. (2001). Mesotrione: A new selective herbicide for use in maize. Pest Management Science.

-

Carter, C. G., et al. (1991). Certain 2-(2-substituted benzoyl)-1,3-cyclohexanediones. U.S. Patent 5,006,158.

- Beaudoin, O., et al. (2011). Process for the preparation of triketones. U.S. Patent 2011/0282068.

-

BenchChem Technical Support. (2025). Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. (Analogous chlorosulfonation protocols).[2]

Sources

Investigational Application Notes and Protocols: 2,6-Dichloro-4-methanesulfonylbenzoic acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive investigational framework for the preclinical evaluation of 2,6-Dichloro-4-methanesulfonylbenzoic acid as a potential anti-cancer agent. As of the date of this publication, specific biological data for this compound in cancer research is not extensively available in the public domain. Therefore, this guide is presented from the perspective of a Senior Application Scientist outlining a robust strategy for its initial characterization, drawing upon established methodologies and the known activities of structurally related compounds.

Introduction and Rationale

This compound is a small molecule characterized by a benzoic acid core with two chlorine atoms and a methanesulfonyl group. This unique combination of functional groups suggests several potential avenues for anti-cancer activity. Dichlorinated aromatic compounds are present in a number of kinase inhibitors, while the sulfonyl group is a common feature in compounds designed to interact with various biological targets.[1] The benzoic acid moiety itself is a scaffold found in numerous compounds with demonstrated anticancer properties, including those that can inhibit histone deacetylases (HDACs) or act as receptor agonists.[2][3]

Given its structural features, it is hypothesized that this compound may exert anti-neoplastic effects through one or more of the following general mechanisms:

-

Inhibition of key signaling pathways: The compound could potentially interfere with pro-survival signaling cascades that are commonly dysregulated in cancer, such as the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways.

-

Induction of apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

-

Cell cycle arrest: It could halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

This document provides a roadmap for the initial in vitro assessment of this compound, from foundational cell viability screening to more detailed mechanistic studies.

Postulated Mechanism of Action: Targeting Pro-Survival Signaling

Based on the structure-activity relationships of similar compounds, a primary hypothesis is that this compound could function as an inhibitor of key protein kinases or other enzymes within critical cancer-related signaling pathways. The dichlorinated phenyl ring could facilitate binding within hydrophobic pockets of ATP-binding sites in kinases, a common mechanism for kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

Caption: Workflow for determining compound IC50 using an MTT/XTT assay.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast | Experimental Value |

| A549 | Lung | Experimental Value |

| HCT116 | Colon | Experimental Value |

| PC-3 | Prostate | Experimental Value |

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in a targeted signaling pathway (e.g., PI3K/Akt or Raf/MEK/ERK).

Materials:

-

Cancer cell line of interest (e.g., one that showed high sensitivity in the viability assay)

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins to the total protein levels across different treatments.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks for the Investigating Scientist

The provided protocols establish a foundational framework for the initial preclinical evaluation of this compound. The data generated from these experiments will be critical in determining whether this compound warrants further investigation. Positive results, such as potent and selective cytotoxicity, modulation of a key cancer-related signaling pathway, and induction of cell cycle arrest or apoptosis, would provide a strong rationale for advancing to more complex in vitro models (e.g., 3D spheroids) and eventually to in vivo studies. The structure of this compound is intriguing, and a systematic investigation as outlined here is the essential first step in potentially uncovering a novel therapeutic agent for cancer treatment.

References

-

Hilaris Publisher. (2016, May 11). Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacy of CDBPA; a New Anticancer Drug. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

PMC. (2021, April 9). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Retrieved from [Link]

-

PMC. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

PMC. (2019, January 29). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US8198328B2 - Treatment of cancer using benzoic acid derivatives.

-

MDPI. (2025, February 8). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. Retrieved from [Link]

-

PubMed. (2017, July 3). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Retrieved from [Link]

Sources

- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

"2,6-Dichloro-4-methanesulfonylbenzoic acid" handling and storage guidelines

An In-Depth Guide to the Handling, Storage, and Application of 2,6-Dichloro-4-methanesulfonylbenzoic Acid

Introduction: A Key Intermediate in Targeted Therapy

This compound (CAS No. 1121585-09-8) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug development.[1][2] Its primary role is as a critical building block in the synthesis of Vismodegib (GDC-0449), a first-in-class, orally administered drug approved for the treatment of advanced basal cell carcinoma.[2][3] Vismodegib functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in this type of cancer.[3][4]

The molecular structure of this compound, featuring a sterically hindered carboxylic acid flanked by two chlorine atoms and activated by a strong electron-withdrawing sulfonyl group, makes it a unique reagent for creating complex molecular architectures. However, these same features necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity. This guide provides a comprehensive overview of its properties, safety considerations, and a detailed protocol for its application in a representative amide coupling reaction, tailored for researchers and professionals in drug discovery and organic synthesis.

Physicochemical and Safety Data

Understanding the fundamental properties and hazards of a chemical is the cornerstone of its safe and effective use. While comprehensive experimental data for this specific compound is not fully available in public literature, information from suppliers and structurally similar compounds provides a robust basis for establishing safety and handling procedures.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 1121585-09-8 | [1][5] |

| Molecular Formula | C₈H₆Cl₂O₄S | [1][5] |

| Molecular Weight | 269.10 g/mol | [5][6] |

| Appearance | White to off-white or beige solid/powder | [7] |

| Melting Point | No specific data available. A related mono-chloro analog (CAS 53250-83-2) melts at 196 °C.[8] | N/A |

| Solubility | No specific data available. Similar compounds are slightly soluble in DMSO and heated Methanol.[9] Insoluble in water.[10] | N/A |

| Boiling Point | No data available | [6] |

GHS Hazard and Safety Information

This compound is classified as hazardous. The following table summarizes its GHS classification and precautionary statements based on supplier safety information.[6]

| Category | Code | Statement |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H332 | Harmful if inhaled. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Note: A structurally related mono-chloro analog is known to cause severe eye damage/burns.[8][10] Therefore, extreme caution and appropriate eye protection are mandatory.

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound. The following workflows are designed to guide laboratory personnel from receipt of the compound to its disposal.

Receiving and Storage Protocol

Upon receipt, the container should be inspected for damage or leaks. The compound should be stored according to the supplier's recommendations, which typically involve a cool, dry, and well-ventilated environment.[6][10]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106892863A - The preparation method of vismodegib and its intermediate - Google Patents [patents.google.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. 1121585-09-8|2,6-Dichloro-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 10. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dichloro-4-methanesulfonylbenzoic Acid

Welcome to the technical support center for 2,6-Dichloro-4-methanesulfonylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this highly substituted benzoic acid derivative. We will explore common issues, provide in-depth troubleshooting guides, and detail validated protocols to help you achieve your desired purity specifications.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common questions and hurdles faced during the purification of this compound.

Q1: What are the most likely impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, for substituted benzoic acids, impurities typically fall into three categories:

-

Positional Isomers: These are the most challenging impurities as they often have very similar physical and chemical properties to the desired product. Depending on the synthetic precursors, you might encounter isomers where the sulfonyl group is at a different position on the aromatic ring. The synthesis of related compounds, like 2,6-dichloro-3-chlorosulfonyl-benzoic acid, is known to produce isomeric byproducts.[1]

-

Unreacted Starting Materials: Incomplete reactions can lead to the carryover of starting materials, such as 2,6-dichlorotoluene or an equivalent precursor, into the crude product.[1]

-

Reaction Byproducts: Side reactions can generate various impurities. For instance, over-reactions could lead to disulfonated products, while dehydration between two molecules of the benzoic acid can form the corresponding anhydride.[1]

Q2: My initial HPLC analysis shows a cluster of peaks with very similar retention times. How can I identify and separate them?

A2: A cluster of closely eluting peaks strongly suggests the presence of positional isomers.[1] These isomers have nearly identical polarity and pKa values, making their separation by standard chromatographic techniques difficult.[2]

Identification:

-

LC-MS/MS: This is the most powerful tool for this challenge. While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes differ, providing clues to their structure.[3]

-

High-Resolution NMR: Advanced 2D-NMR techniques (like COSY, HMBC, and NOESY) can help elucidate the exact substitution pattern on the benzene ring, confirming the identity of the desired product and the structure of the isomers.

Separation:

-

Method Optimization (HPLC): Systematically screen different columns (e.g., C18, Phenyl-Hexyl, Biphenyl) and mobile phase compositions. Sometimes, a small change in pH or the use of a different organic modifier (e.g., acetonitrile vs. methanol) can improve resolution.

-

Specialized Chromatography: Techniques like normal-phase chromatography using amine or beta-cyclodextrin bonded phases have shown success in separating positional isomers of substituted benzoic acids.[2]

Q3: I am struggling to achieve high purity with recrystallization. The product either "oils out" or the yield is extremely low. What should I do?

A3: This is a classic purification challenge rooted in solvent selection. "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution becomes supersaturated upon cooling, causing the solute to separate as a liquid phase instead of forming crystals.

The Solution: A Systematic Approach to Solvent Selection

-

Single Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).

-

Solvent Systems: If no single solvent is ideal, a two-solvent system is the next logical step. The compound should be highly soluble in one solvent ("good" solvent) and poorly soluble in the other ("anti-solvent"). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "anti-solvent" until turbidity (cloudiness) persists. Then, add a drop or two of the "good" solvent to redissolve the solid and allow the solution to cool slowly. A mixture of ethanol and water is often effective for purifying benzoic acid derivatives.[1][4]

Q4: How can I confirm that my main product peak in the HPLC chromatogram is truly pure and not co-eluting with an impurity?

A4: This is a critical aspect of analytical validation. Peak symmetry alone is not a guarantee of purity. You must perform a peak purity analysis.[5]

-

Photodiode Array (PDA) Detector: An HPLC equipped with a PDA detector is essential. The detector scans a range of wavelengths throughout the elution of the peak. Peak purity software compares the UV-Vis spectra across the peak (at the upslope, apex, and downslope). If the spectra are identical, it provides strong evidence that the peak is homogenous.

-

LC-MS: Coupling the HPLC to a mass spectrometer provides an orthogonal detection method. By examining the mass spectra across the eluting peak, you can determine if more than one mass-to-charge ratio (m/z) is present, which would indicate a co-eluting impurity.

Section 2: Troubleshooting Guides and Experimental Protocols

Troubleshooting Common Purification Issues

This decision tree provides a logical workflow for addressing common purification challenges.

Caption: Troubleshooting Decision Tree for Purification

Experimental Protocols

This protocol provides a structured approach to identifying an effective recrystallization solvent or solvent system.

-

Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

-

Room Temperature Solubility Test: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane). Agitate the tubes and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

-

Elevated Temperature Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath towards the boiling point of the solvent. Add the solvent dropwise while heating until the solid just dissolves.

-

Crystallization Test: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation.

-

Evaluation: The best single solvent is one that shows poor solubility at low temperatures and high solubility at high temperatures, and which yields high-quality crystals upon cooling.

-

Two-Solvent System Selection: If no single solvent is ideal, select a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("anti-solvent"). Repeat the process by dissolving the compound in a minimal amount of the hot "good" solvent and adding the "anti-solvent" dropwise until turbidity appears, then clarify with a drop of the "good" solvent before cooling.

This protocol provides a robust starting point for the analysis of this compound. Method validation and optimization are recommended for specific impurity profiles.[5]

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for screening for impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm; PDA Scan (210-400 nm) | Aromatic nature of the compound allows for strong UV absorbance. PDA scan is crucial for peak purity analysis. |

| Injection Vol. | 5 µL | A small injection volume prevents peak distortion and column overloading. |

| Sample Prep. | Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water. Filter through a 0.22 µm syringe filter. | Ensures sample is free of particulates and fully dissolved. |

Section 3: Workflow Visualization

The following diagram illustrates a standard workflow for the purification and analysis of a synthesized chemical compound like this compound.

Caption: General Workflow for Purification and Analysis

References

-

Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

-

Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2,6-Dichloro-4-(methylsulfonyl)benzoic Acid. CAS No: 1121585-09-8. Available at: [Link]

- Riemenschneider, W. (1966). Purification of benzoic acid. U.S. Patent 3,235,588.

-

Florida A&M University. (2016). Lab Report Recrystallization. Available at: [Link]

-

AOBChem. (n.d.). 2,6-Dichloro-4-(methylsulfanyl)benzoic acid. CAS No: 2145093-98-5. Available at: [Link]

-

Eurofins. (2018). Analytical Method Summaries. Available at: [Link]

- CN102627591A. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.

- CN102627591B. (2014). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.

-

de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 43(9), 1296-1307. Available at: [Link]

-